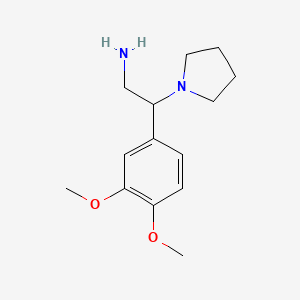

2-(3,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

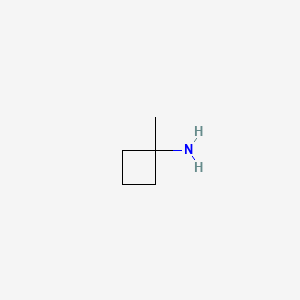

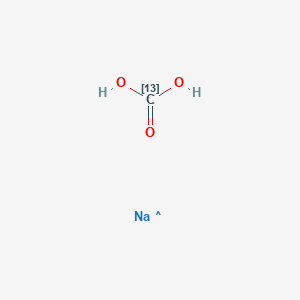

Molecular Structure Analysis

The molecular structure of this compound would be expected to show the features of both the pyrrolidine ring and the substituted phenyl group. The presence of the methoxy groups may influence the electron distribution and reactivity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular size and shape, and the presence of functional groups all influence properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用

Modulatory Effects on Postharvest Physiology in Fruits

Research highlights the significant role of polyamines, natural compounds involved in growth and developmental processes in plants, in extending the shelf life of fruits. These compounds, including putrescine (PUT), spermine (SPE), and spermidine (SPD), are applied exogenously to fruits to enhance their shelf life by modulating the antioxidant system and improving internal and external quality attributes. The application of these compounds during the postharvest phase has shown to reduce respiration rates, ethylene release, and enhance firmness and quality attributes in fruits, making them environment-friendly and biodegradable options for extending fruit shelf life without negative environmental effects (Sharma et al., 2017).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely utilized by medicinal chemists to develop compounds for treating human diseases. The interest in this scaffold is due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of molecules, and increase three-dimensional coverage through a phenomenon called "pseudorotation." Bioactive molecules characterized by the pyrrolidine ring have shown target selectivity, with research focusing on synthetic strategies for ring construction and functionalization. The stereochemistry of pyrrolidine compounds is particularly noteworthy, as different stereoisomers and spatial orientations of substituents can lead to varied biological profiles of drug candidates (Li Petri et al., 2021).

作用機序

Target of Action

It is structurally similar to bevantolol , which is a beta-1 adrenoceptor antagonist . Beta-1 adrenoceptors are primarily found in the heart and kidneys and play a crucial role in the regulation of heart rate, contractility, and renin release .

Mode of Action

As an antagonist, 2-(3,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine would likely bind to its target receptors and inhibit their normal function. In the case of beta-1 adrenoceptors, this would result in a decrease in heart rate and contractility, as well as a reduction in renin release .

Biochemical Pathways

Bevantolol has both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors .

Result of Action

As a potential beta-1 adrenoceptor antagonist, it could decrease heart rate and contractility, and reduce renin release .

Safety and Hazards

特性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-2-pyrrolidin-1-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-17-13-6-5-11(9-14(13)18-2)12(10-15)16-7-3-4-8-16/h5-6,9,12H,3-4,7-8,10,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYZFTUTVPPVGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CN)N2CCCC2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201243835 |

Source

|

| Record name | β-(3,4-Dimethoxyphenyl)-1-pyrrolidineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201243835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine | |

CAS RN |

889939-58-6 |

Source

|

| Record name | β-(3,4-Dimethoxyphenyl)-1-pyrrolidineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889939-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-(3,4-Dimethoxyphenyl)-1-pyrrolidineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201243835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1316278.png)

![[4-({5-[4-(Aminomethyl)phenoxy]pentyl}oxy)phenyl]methanamine](/img/structure/B1316282.png)

![1-[2-(3-Piperidinyl)ethyl]piperidine](/img/structure/B1316296.png)

![Bis[(pentamethylcyclopentadienyl)dichloro-rhodium]](/img/structure/B1316301.png)

![2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate](/img/structure/B1316303.png)